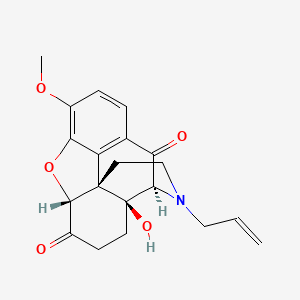10-Ketonaloxone 3-Methyl Ether
CAS No.:
Cat. No.: VC17987999
Molecular Formula: C20H21NO5
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H21NO5 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |
| Standard InChI | InChI=1S/C20H21NO5/c1-3-9-21-10-8-19-14-11-4-5-13(25-2)16(14)26-18(19)12(22)6-7-20(19,24)17(21)15(11)23/h3-5,17-18,24H,1,6-10H2,2H3/t17-,18+,19+,20-/m1/s1 |
| Standard InChI Key | OHQBKEATFCQVAZ-FUMNGEBKSA-N |
| Isomeric SMILES | COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)O |
| Canonical SMILES | COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O |
Introduction
Chemical Identity and Structural Features
10-Ketonaloxone 3-methyl ether (C₂₀H₂₁NO₅, molecular weight: 355.38 g/mol) retains the core morphinan structure of naloxone but incorporates two key modifications:
-
3-Methoxy group: A methyl ether substitution at the phenolic oxygen of naloxone’s aromatic ring, enhancing stability against oxidative degradation .
-
10-Keto group: Oxidation of the benzylic 10-hydroxyl group to a ketone, altering electronic properties and hydrogen-bonding capacity .
The stereochemistry of the 10-position is critical, with X-ray crystallography confirming the S-configuration in the intermediate 10-hydroxy adduct prior to oxidation . The compound’s SMILES notation (COc1ccc2C(=O)[C@H]3N(CC=C)CC[C@@]45[C@@H](Oc1c24)C(=O)CC[C@@]35O) reflects its tetracyclic framework and stereochemical complexity .
Synthesis and Reaction Pathways
Sequential Benzylic Oxidation
The most well-documented synthesis begins with naloxone 3-methyl ether (CAS: 70866-64-7), which undergoes a two-step oxidation process :
-
Selective Hydroxylation: Treatment with cerium ammonium nitrate (CAN) in aqueous acetonitrile at ambient temperature yields the 10-(S)-hydroxy intermediate. CAN acts as a single-electron oxidant, targeting the benzylic 10-position due to its electron-rich environment .
-
Ketone Formation: The 10-hydroxy intermediate is further oxidized using Dess-Martin periodinane (DMP), a mild and selective reagent that converts alcohols to ketones without over-oxidation .
Key Reaction Data
| Step | Reagent/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| 1 | CAN, CH₃CN/H₂O, 25°C | 73% | S-configured hydroxy |
| 2 | DMP, CH₂Cl₂, 0°C → 25°C | 89% | Retention of configuration |
This method avoids side reactions at other sensitive sites (e.g., the allyl group or phenolic ether), ensuring high regioselectivity .
Physicochemical Properties
Spectral Characterization
-
¹H NMR: Key signals include a singlet for the 3-methoxy group (δ 3.85 ppm), a downfield doublet for the 10-keto carbonyl (δ 207.3 ppm in ¹³C NMR), and characteristic allyl protons (δ 5.2–5.4 ppm) .
-
X-ray Crystallography: Confirmed the S-configuration of the 10-hydroxy precursor, with hydrogen bonding between the hydroxyl group and adjacent ether oxygen stabilizing the crystal lattice .
Analytical and Pharmacological Applications
Role as a Reference Standard
10-Ketonaloxone 3-methyl ether is used to:
-
Identify degradation products in opioid formulations (e.g., Suboxone®) .
-
Validate chromatographic methods (HPLC, LC-MS) for quantifying naloxone impurities .
Future Directions
-
Pharmacokinetic Studies: Investigating absorption and distribution in preclinical models.
-
Stability Optimization: Developing lyophilized formulations to extend shelf life.
-
Synthetic Methodology: Exploring enzymatic or photochemical oxidation for greener synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume